molecular formula C19H19N3O4S B1227758 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester

4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester

Cat. No.: B1227758
M. Wt: 385.4 g/mol
InChI Key: MGPLWXMMDWAEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterotricyclic compound.

Scientific Research Applications

Antibacterial Applications

A range of studies have explored the antibacterial properties of compounds related to 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester. For instance, Segawa et al. (1992) synthesized derivatives showing superior in vitro antibacterial activity, particularly those with a piperazinyl group at C-7, demonstrating potent in vivo activity (Segawa et al., 1992). Another study by Srinivasan et al. (2010) highlighted the synthesis and evaluation of similar compounds for antibacterial and antifungal activities (Srinivasan et al., 2010).

Synthesis and Molecular Structure

Research by Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones, showcasing the methods of synthesizing such compounds and their molecular structures (Fathalla & Pazdera, 2017). Similarly, studies on the synthesis of related quinolone derivatives, exploring their chemical structures and potential applications, were conducted by Patel et al. (2012) and Klásek et al. (2003) (Patel et al., 2012), (Klásek et al., 2003).

Pharmacokinetics and Drug Development

Studies also focus on the pharmacokinetics and development of drugs using similar compounds. Tanimura et al. (2012) investigated NM441, a prodrug of NM394 with a similar chemical structure, for its penetration into human bile and gallbladder tissue, highlighting its pharmacokinetic properties (Tanimura et al., 2012). Additionally, the study by Ozaki et al. (1997) on NM441 as an effective prodrug of NM394, showcases the process of improving bioavailability through prodrug formation (Ozaki et al., 1997).

Antimicrobial and Antifungal Properties

The potential of related compounds in antimicrobial and antifungal applications has been a topic of interest. For instance, the work by Görlitzer et al. (2006) demonstrated the synthesis of thieno[3,2-c]quinoline-4-yl-amines and their activity against malaria (Görlitzer et al., 2006). Additionally, a study by Zhang et al. (1991) synthesized and evaluated 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs for antibacterial activity (Zhang et al., 1991).

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-5H-thieno[3,2-c]quinoline-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-2-26-19(25)22-9-7-21(8-10-22)18(24)15-11-13-16(27-15)12-5-3-4-6-14(12)20-17(13)23/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI Key

MGPLWXMMDWAEOO-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester

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